molecular formula C6H5NO3S B3047241 3H-1,2,3-Benzoxathiazole, 2,2-dioxide CAS No. 136061-92-2

3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Cat. No. B3047241
CAS RN: 136061-92-2
M. Wt: 171.18 g/mol
InChI Key: DRLUWQXJGGKULE-UHFFFAOYSA-N
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Description

3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a chemical compound with the molecular formula C6H5NO3S and a molecular weight of 171.1738 . It is a subject of interest in various fields of chemistry due to its potential applications .


Synthesis Analysis

The synthesis of this compound and related compounds has been reported in the literature. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . Another method involves the treatment of certain compounds with various nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques can provide detailed information about the structure of the synthesized derivatives .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various reagents. For example, certain amines can attack the endocyclic sulfonyl sulfur atom and cleave the endocyclic N-SO2 bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, and toxicity . These properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Transformations : 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, are primarily synthesized via cyclization of salicylic acid derivatives. These compounds undergo various chemical transformations, including those involving C=O and CH2 groups, SO2–O bonds, and CH2CO fragments (Hryhoriv, Lega, & Shemchuk, 2021).

  • Acid-Catalyzed Hydrolysis : Acid-catalyzed hydrolysis of certain aromatic cyclic sulfamates, like X-3-(p-tolylsulfonyl)-1,2,3-benzoxathiazole 2,2-dioxides, has been studied to understand their reaction mechanisms in different acidic environments (Bekdemir et al., 2002).

Biological Activity and Applications

  • Carbonic Anhydrase Inhibition : Derivatives of this compound, such as 1,2,3-benzoxathiazine-2,2-dioxides, have been shown to effectively inhibit human carbonic anhydrases, which are enzymes significant in various physiological processes. This inhibition is particularly relevant for certain isoforms associated with human diseases (Ivanova et al., 2022).

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds derived from this compound. For instance, compounds synthesized from cycloalkanecarbaldehydes and 1,2-benzoxathiin-4(3H)-on 2,2-dioxide have shown higher antimicrobial activity against gram-positive strains compared to reference drugs (Grygoriv et al., 2017).

Innovative Applications

  • Photochromism and Material Science : Compounds like 3H-2,1,4-benzoxadiazine 4-oxides, closely related to this compound, exhibit photochromism – a property where the compound changes color when exposed to light. This property is valuable for applications in material science and photochromic materials (Chugunova et al., 2017).

  • Pharmaceutical Research : Derivatives of this compound have been explored in pharmaceutical research for their potential in producing compounds with varied pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties (Grygoriv et al., 2019).

properties

IUPAC Name

3H-1,2λ6,3-benzoxathiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c8-11(9)7-5-3-1-2-4-6(5)10-11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLUWQXJGGKULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460813
Record name 3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136061-92-2
Record name 3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 2
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 3
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 4
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 5
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 6
3H-1,2,3-Benzoxathiazole, 2,2-dioxide

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